molecular formula C16H15N7O2S B4153785 4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Cat. No.: B4153785
M. Wt: 369.4 g/mol
InChI Key: PEQSWWQMTCJCFW-UHFFFAOYSA-N
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Description

4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a triazole ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Thioacetylation: The triazole-pyridine intermediate undergoes thioacetylation using thioacetic acid or a thioacetyl chloride derivative.

    Formation of Benzamide Moiety: The final step involves the coupling of the thioacetylated intermediate with a benzamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(2-pyridinyl)-4H-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the thioacetyl and benzamide groups.

    Benzamide derivatives: Compounds like N-(4-aminophenyl)benzamide, which share the benzamide moiety but differ in other functional groups.

    Thioacetyl derivatives: Compounds containing the thioacetyl group but with different core structures.

Uniqueness

4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, pyridine ring, thioacetyl group, and benzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c17-14(25)10-4-6-11(7-5-10)20-13(24)9-26-16-22-21-15(23(16)18)12-3-1-2-8-19-12/h1-8H,9,18H2,(H2,17,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQSWWQMTCJCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Reactant of Route 2
4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Reactant of Route 3
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4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
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4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Reactant of Route 5
4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Reactant of Route 6
4-[2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

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